AB-35
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AB-35 is a complex organic compound that belongs to the class of piperidinols. This compound is characterized by its unique structure, which includes a piperidine ring substituted with phenyl and phenoxybutyl groups, and a propanoate ester moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AB-35 typically involves multiple steps:
Formation of the Piperidinol Core: The piperidinol core can be synthesized through the hydrogenation of pyridine derivatives or by the reduction of piperidone compounds.
Substitution Reactions: The phenyl and phenoxybutyl groups are introduced through nucleophilic substitution reactions. This involves reacting the piperidinol with phenyl halides and phenoxybutyl halides under basic conditions.
Esterification: The propanoate ester is formed by reacting the substituted piperidinol with propanoic acid or its derivatives in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
AB-35 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or the piperidinol ring to piperidine.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the piperidinol ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halides, alkylating agents, and acids are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
AB-35 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of AB-35 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Piperidinol, 1-(phenylmethyl)-: This compound has a similar piperidinol core but with a phenylmethyl group instead of the phenoxybutyl group.
4-Piperidinol, 1-(2-phenoxyethyl)-: This compound features a phenoxyethyl group, differing in the length of the alkyl chain.
4-Piperidinol, 1-(3-phenoxypropyl)-: Similar structure with a phenoxypropyl group.
Uniqueness
AB-35 is unique due to its specific substitution pattern and the presence of the propanoate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
128864-82-4 |
---|---|
Molecular Formula |
C24H32ClNO3 |
Molecular Weight |
418 g/mol |
IUPAC Name |
[1-(4-phenoxybutyl)-4-phenylpiperidin-4-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-2-23(26)28-24(21-11-5-3-6-12-21)15-18-25(19-16-24)17-9-10-20-27-22-13-7-4-8-14-22;/h3-8,11-14H,2,9-10,15-20H2,1H3;1H |
InChI Key |
TVCSDVBFCXMDRL-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=O)OC1(CCN(CC1)CCCCOC2=CC=CC=C2)C3=CC=CC=C3.Cl |
128864-82-4 | |
Synonyms |
[1-(4-phenoxybutyl)-4-phenyl-4-piperidyl] propanoate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.